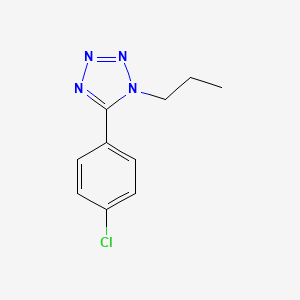

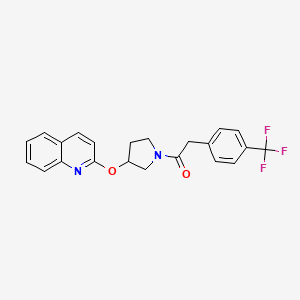

![molecular formula C21H14F3N3O B2497041 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1798513-98-0](/img/structure/B2497041.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves strategic approaches to construct the imidazo ring and introduce functional groups. A noteworthy synthesis involves starting from aminopyridine derivatives, followed by tosylation and treatment with appropriate acetamides. Key steps may include the use of novel reagents for the direct incorporation of functional groups, ensuring stereospecific reactions to avoid the need for purification of isomers before further evaluation (Hamdouchi et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of imidazo[1,2-a]pyridine derivatives reveals that these compounds can exhibit planar structures, enabling efficient stacking and interactions with biological targets. Crystallographic studies provide insights into the arrangement and orientation of functional groups, which are crucial for understanding the compound's reactivity and interaction mechanisms.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, including cycloaddition, functionalization, and formation of heterocyclic compounds. For example, reactions involving benzynes and imidazo[1,2-a]pyridines can lead to the formation of complex structures through tandem cycloaddition and dehydrogenation processes, demonstrating the versatility of these compounds in synthetic chemistry (Aginagalde et al., 2010).

科学的研究の応用

Synthesis and Structural Analysis

A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to Enviroxime, were designed and prepared for testing as antirhinovirus agents. The key steps in the synthesis include the development and use of a new Horner−Emmons reagent for the direct incorporation of methyl vinylcarboxamide (Hamdouchi et al., 1999). Similarly, a series of 2-phenyl-4-(aminomethyl)imidazoles were synthesized as conformationally restricted analogs of the dopamine D2 selective benzamide antipsychotics (Thurkauf et al., 1995).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing a variety of different linkers based on the structure of IMB-1402 were designed, synthesized, and showed considerable activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).

Polymer Science

A novel triaryl imidazole-containing diamine was synthesized and used to prepare a series of new aromatic polyimides with pendent triaryl imidazole moieties, exhibiting good solubility in polar organic solvents and stable thermal properties (Rafiee & Rasekh, 2017).

Antiviral Agents

3-Benzamido, ureido, and thioureido derivatives in the imidazo[1,2-a]pyridine series were synthesized and evaluated for their antiviral activities, showing moderate activity against human cytomegalovirus (HCMV) in vitro (Chaouni-Enabdallah et al., 2001).

Antiulcer Agents

New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents, with some compounds demonstrating good cytoprotective properties (Starrett et al., 1989).

Antibacterial Activity

A study aimed to synthesize novel derivatives of Imidazo[1,2-a]pyridines evaluated their antibacterial activity, finding that among the synthesized compounds, some showed high activity against Bacillus subtilis (Budumuru, Golagani, & Kantamreddi, 2018).

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O/c22-21(23,24)16-9-3-1-7-14(16)20(28)26-17-10-4-2-8-15(17)18-13-27-12-6-5-11-19(27)25-18/h1-13H,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYIUNDDOXQCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

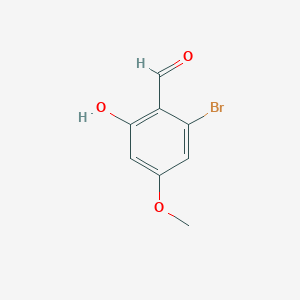

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

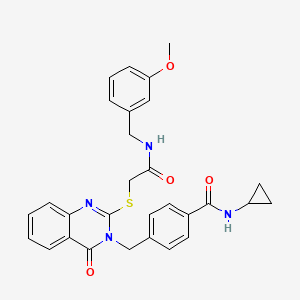

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

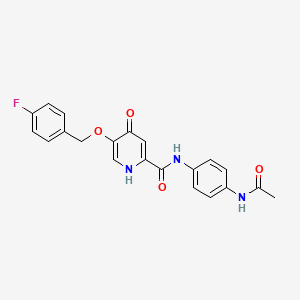

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)

![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)

![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)